N-(4-chlorophenyl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using carboxylic acids and amines in the presence of coupling reagents like EDCI or DCC.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine moiety.
Chlorophenyl Substitution: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and suitable solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-(4-METHOXYPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C15H15ClN2O4S2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-11-1-3-12(4-2-11)17-15(19)14-9-13(10-23-14)24(20,21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) |
InChI Key |
FCIKRWIZHRTQND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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